2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide
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Overview
Description
2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide is a synthetic organic compound with the molecular formula C24H22N4O3S and a molecular weight of 446.52 g/mol . It is known for its complex structure, which includes a quinoxaline ring, a sulfonamide group, and a butanamide backbone. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide typically involves multiple steps, starting with the preparation of the quinoxaline ring and the sulfonamide group. The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone. The sulfonamide group is introduced by reacting the quinoxaline derivative with a sulfonyl chloride. Finally, the butanamide backbone is formed through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the quinoxaline ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives or sulfonamide-reduced products.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to interact with DNA and proteins, potentially leading to the inhibition of key enzymes and signaling pathways. The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide: Similar structure but with a phenoxy group instead of a phenyl group.
Benzeneacetamide, α-ethyl-N-[4-[(2-quinoxalinylamino)sulfonyl]phenyl]: Similar backbone but with different substituents on the quinoxaline ring.
Uniqueness
2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide is unique due to its specific combination of a quinoxaline ring, sulfonamide group, and butanamide backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C24H22N4O3S |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C24H22N4O3S/c1-2-20(17-8-4-3-5-9-17)24(29)26-18-12-14-19(15-13-18)32(30,31)28-23-16-25-21-10-6-7-11-22(21)27-23/h3-16,20H,2H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
VNSJUVJGNDXLTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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